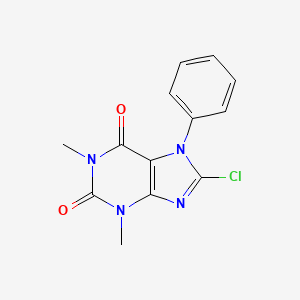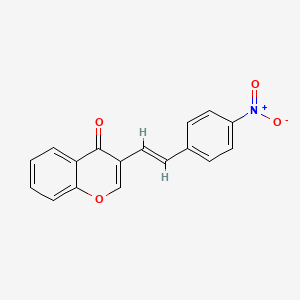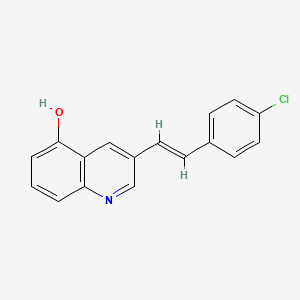
8-Chloro-7-phenyltheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-7-phenyltheophylline is a chemical compound belonging to the xanthine class. It is structurally related to theophylline, a well-known bronchodilator. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 7th position of the theophylline molecule. It exhibits stimulant properties similar to caffeine and is primarily used in combination with other drugs for its pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-phenyltheophylline typically involves the chlorination of theophylline. One common method uses N-chlorosuccinimide as the chlorinating agent to introduce the chlorine atom at the 8th position of theophylline. The reaction is carried out in an aqueous phase, which is more environmentally friendly compared to organic solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of theophylline as the starting material, and the reaction conditions are optimized to achieve high yield and purity. The use of non-toxic reagents and environmentally friendly solvents is emphasized to ensure sustainability .
化学反应分析
Types of Reactions: 8-Chloro-7-phenyltheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 8th position .
科学研究应用
8-Chloro-7-phenyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: The compound is used in research on adenosine receptor antagonists and their effects on cellular processes.
作用机制
The primary mechanism of action of 8-Chloro-7-phenyltheophylline involves the blockade of adenosine receptors. Adenosine typically causes a decrease in neuronal firing, leading to sedation. By blocking these receptors, this compound prevents this sedative effect, resulting in increased neuronal activity and stimulation. This mechanism is similar to that of caffeine .
相似化合物的比较
Theophylline: A bronchodilator with similar stimulant properties but without the chlorine and phenyl modifications.
Caffeine: A widely known stimulant with a similar mechanism of action but different structural features.
8-Chlorotheophylline: Similar to 8-Chloro-7-phenyltheophylline but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct pharmacological properties. These modifications enhance its ability to act as a stimulant and make it a valuable component in combination drugs .
属性
CAS 编号 |
963-42-8 |
|---|---|
分子式 |
C13H11ClN4O2 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI 键 |
JZKVPVQCAZFKJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)





![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)


